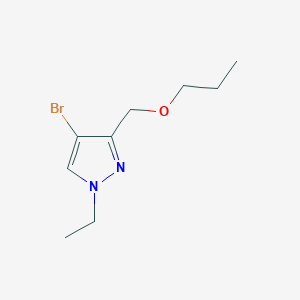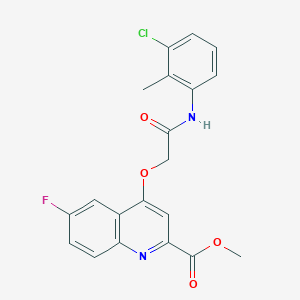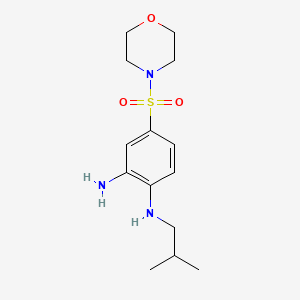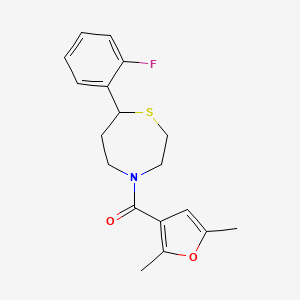![molecular formula C24H29N5O2 B2525089 4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105239-84-6](/img/structure/B2525089.png)
4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This typically involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be determined using spectroscopic methods.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also involve optimization of the synthesis process.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has been conducted on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including molecules with structural similarities to the compound . These compounds have shown antimicrobial and antioxidant activity, indicating their potential for development into therapeutic agents (Flefel et al., 2018).
Anticancer and Antimicrobial Properties
Studies have synthesized and evaluated novel heterocyclic compounds containing various moieties for their antibacterial activity. These efforts aim to discover new antibacterial agents, with some compounds exhibiting high activities, suggesting the potential utility of these heterocycles in developing new antibiotics (Azab et al., 2013).
Chemical Behavior and Synthesis Techniques
The chemical behavior of specific pyrazolopyridine derivatives towards active methylene reagents has been reported, leading to the synthesis of various pyrazolopyridine derivatives. These studies highlight the versatility of these compounds in chemical synthesis and their potential applications in creating novel molecules with desired biological activities (El‐Borai et al., 2013).
Novel Synthetic Pathways and Molecular Docking
Research on novel synthetic pathways for creating pyridazino and pyrazolopyridazine derivatives has been conducted, demonstrating the potential for these compounds in drug discovery and development. Molecular docking studies of these compounds have shown promising results in targeting specific proteins, suggesting their potential applications in medicinal chemistry (Katariya et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.
Propriétés
IUPAC Name |
4-cyclopropyl-1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-15-8-10-27(11-9-15)21(30)14-28-24(31)23-20(22(26-28)18-5-6-18)13-25-29(23)19-7-4-16(2)17(3)12-19/h4,7,12-13,15,18H,5-6,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHISCKNCRLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

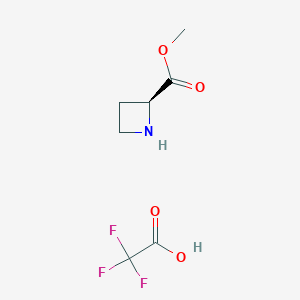

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)
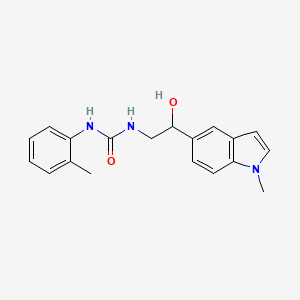
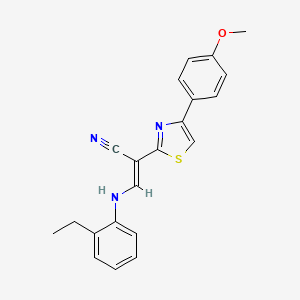
![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)
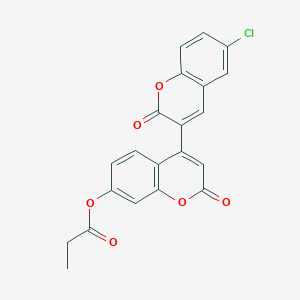
![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)
